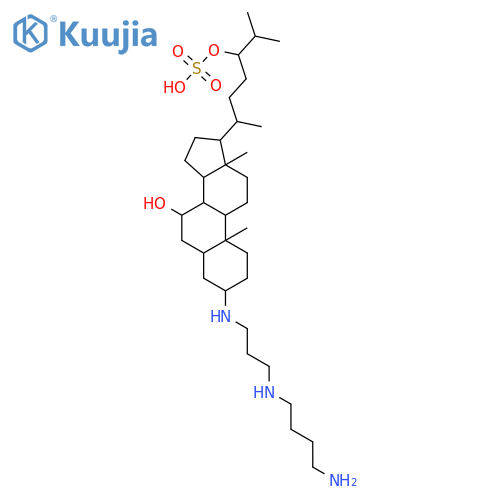Cas no 148717-90-2 (Squalamine)
スクアラミンは、サメの肝臓から発見された天然のステロイドアミン化合物です。抗菌・抗ウイルス作用に加え、血管新生抑制作用を示すことが特徴です。特に、がん治療における腫瘍血管の成長阻害や、加齢黄斑変性症などの眼疾患治療への応用が研究されています。そのユニークな構造は細胞膜との相互作用に優れ、選択的な生物活性を発揮します。スクアラミンは比較的低毒性でありながら高い治療効果が期待できるため、医薬品開発分野で注目を集めています。現在は合成アナログの開発も進められ、より安定性の高い製剤化が図られています。

Squalamine structure
Squalamine 化学的及び物理的性質
名前と識別子
-
- Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,7a,24R)-
- Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,...
- MSI-1256
- squalamine
- (3beta,5alpha,7alpha,24R)-3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate
- (3β,5α,7α)-3-[[3-((4-Aminobutyl)amino)propyl]amino]cholestane-7,24-diol-24-hydrogen sulfate
- MSI 1256
- 3beta-N-1-(N-(3-(4-Aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate
- HY-16468
- F8PO54Z4V7
- NS00071902
- UNII-F8PO54Z4V7
- 3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
- SCHEMBL12836
- SQUALAMINE [WHO-DD]
- 148717-90-2
- CHEBI:80765
- 3beta-N-1-(N-[3-(4-aminobutyl)]- 1,3-diaminopropane)-7alpha,24R-dihydroxy-5alpha-cholestane 24-sulfate
- F85142
- DTXSID40869971
- GTPL10861
- Squalamine [INN]
- (3beta,5alpha,7alpha,24R)-3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate)
- LMST05050024
- [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
- MS-30835
- Q15427852
- SQUALAMINE [MI]
- DB06461
- 7alpha-Hydroxy, 3beta-spermidine
- UIRKNQLZZXALBI-MSVGPLKSSA-N
- Cholestane-7,24-diol, 3-((3-(4-(aminobutyl)amino)propyl)amio)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
- CHEMBL444929
- AKOS030526099
- MSI-1256F (squalamine lactate)
- 320725-47-1
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonate
- CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3BETA,5ALPHA,7ALPHA,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
- Squalamine lactate (USAN)
- Squalamine lactate [USAN]
- 4WE915J1KX
- SQUALAMINE LACTATE [WHO-DD]
- NSC715056
- MSI-1256F
- escualamina
- Cholestane-7,24-diol, 3-((3-((4-aminobutyl)amino)propyl)amino)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-, (2S)-2-hydroxypropanoate (salt)
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonate
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulfonate
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulfonate
- DTXCID90820895
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonic acid
- DA-67737
- ((3R,6R)-6-((3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-(3-(4-aminobutylamino)propylamino)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-2-methylheptan-3-yl) hydrogen sulfate
- MSI 1256F
- squalaminum
- CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3.BETA.,5.ALPHA.,7.ALPHA.,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
- UNII-BB0CTI216I
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonic acid
- Squalamine
-
- インチ: InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
- InChIKey: UIRKNQLZZXALBI-MSVGPLKSSA-N
- ほほえんだ: C[C@@]12[C@](C[C@@H](O)[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])[C@@H](CC[C@H](C(C)C)OS(=O)(O)=O)C)([H])C[C@@H](NCCCNCCCCN)CC1
計算された属性
- せいみつぶんしりょう: 627.46400
- どういたいしつりょう: 627.46449336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 43
- 回転可能化学結合数: 16
- 複雑さ: 976
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 142Ų
じっけんとくせい
- 色と性状: 粉末Powder:
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: 生物体外In Vitro:DMSO溶解度100 mg/mL(159.25 mM;Need ultrasonic)
- PSA: 142.29000
- LogP: 8.11610
Squalamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Squalamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1265777-10mg |
squalamine |
148717-90-2 | 98% | 10mg |
$2340 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S860718-1mg |
Squalamine |
148717-90-2 | >98% | 1mg |
¥7,128.00 | 2022-08-31 | |
| TRC | S213105-.2mg |
Squalamine |
148717-90-2 | .2mg |
$ 230.00 | 2022-06-03 | ||
| MedChemExpress | HY-16468-50mg |
Squalamine |
148717-90-2 | ≥98.0% | 50mg |
¥50000 | 2023-08-31 | |
| 1PlusChem | 1P00AC2G-10mg |
squalamine |
148717-90-2 | 98% | 10mg |
$1639.00 | 2024-06-20 | |
| A2B Chem LLC | AE81400-1mg |
Squalamine |
148717-90-2 | 98% | 1mg |
$485.00 | 2024-04-20 | |
| A2B Chem LLC | AE81400-10mg |
Squalamine |
148717-90-2 | 98% | 10mg |
$1435.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1265777-1mg |
squalamine |
148717-90-2 | 98% | 1mg |
$1045 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1265777-5mg |
squalamine |
148717-90-2 | 98% | 5mg |
$2035 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1265777-1mg |
squalamine |
148717-90-2 | 98% | 1mg |
$810 | 2024-06-06 |
Squalamine 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
148717-90-2 (Squalamine) 関連製品
- 186139-09-3(Trodusquemine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:148717-90-2)Squalamine

清らかである:99%/99%
はかる:1mg/5mg
価格 ($):564.0/1103.0